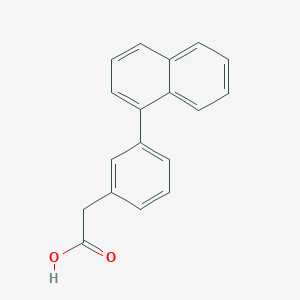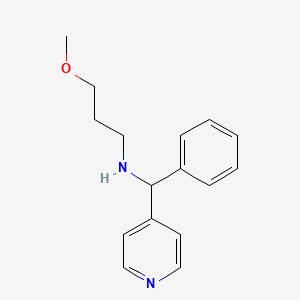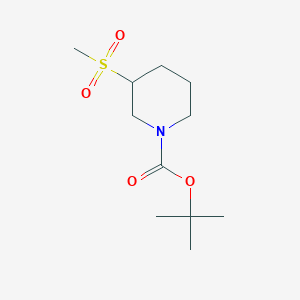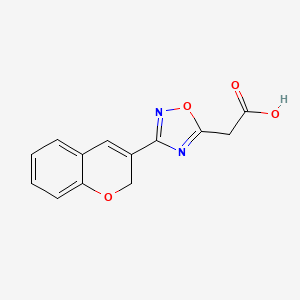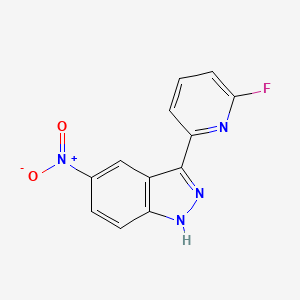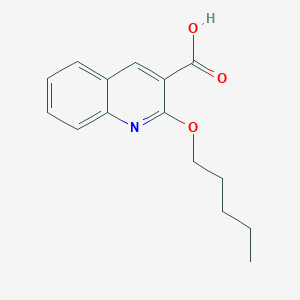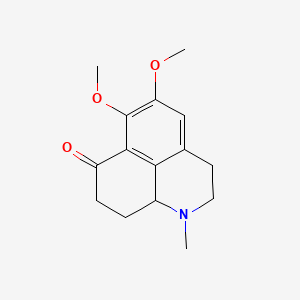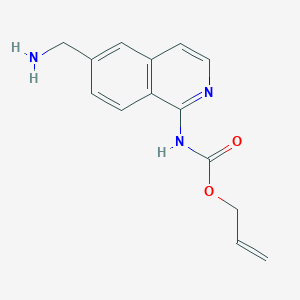![molecular formula C15H20N2O2 B11856744 Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 1086394-98-0](/img/structure/B11856744.png)
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1,7-diazaspiro[44]nonane-7-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage Benzyl 1,7-diazaspiro[4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method involves the use of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate as an intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzyl-1,7-diazaspiro[4.4]nonan-7-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei die Benzylgruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Natriumhydrid in Dimethylformamid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Benzyl-1,7-diazaspiro[4.4]nonan-7-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial für die Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Benzyl-1,7-diazaspiro[4.4]nonan-7-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tert-Butyl-1-benzyl-1,7-diazaspiro[4.4]nonan-7-carboxylat: Eine ähnliche Verbindung mit einer tert-Butylgruppe anstelle einer Benzylgruppe.
2-Ethyl-7-benzyl-2,7-diazaspiro[4.4]nonan: Eine weitere Spiroverbindung mit einer Ethylgruppe.
Einzigartigkeit
Benzyl-1,7-diazaspiro[4.4]nonan-7-carboxylat ist einzigartig aufgrund seiner spezifischen Spirostruktur und dem Vorhandensein der Benzylgruppe, die seine Reaktivität und Interaktionen mit biologischen Zielstrukturen beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
1086394-98-0 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(12-17)7-4-9-16-15/h1-3,5-6,16H,4,7-12H2 |
InChI-Schlüssel |
VTCIBYYNHXLWPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


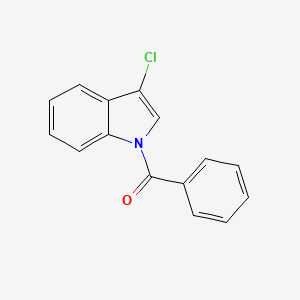

![2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one](/img/structure/B11856670.png)
